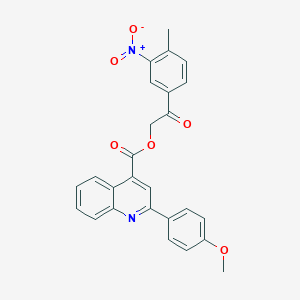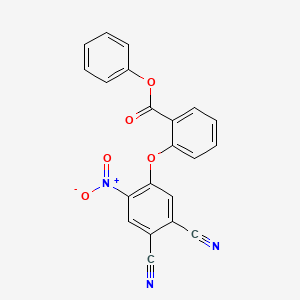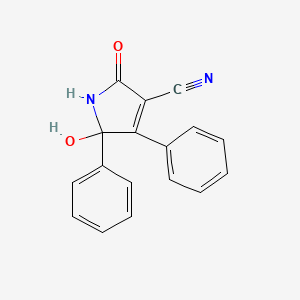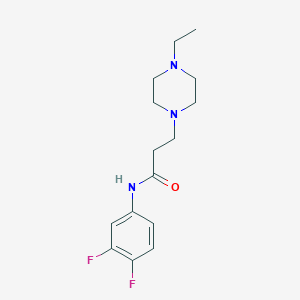![molecular formula C20H27N3O2S B10884992 1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)
1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C20H27N3O2S It is known for its unique structural features, which include a piperazine ring substituted with a naphthylsulfonyl group
Méthodes De Préparation
The synthesis of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of 1-amino-4-methylpiperazine with 2-naphthalenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylsulfonyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylsulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE can be compared with other similar compounds, such as:
1-Methyl-4-(1-naphthylsulfonyl)piperazine: This compound has a similar structure but lacks the additional piperidyl substitution, leading to different chemical and biological properties.
1-[(4-methyl-1-piperidinyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine: This compound has a similar sulfonyl group but differs in the substitution pattern on the piperazine ring, affecting its reactivity and applications.
The uniqueness of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H27N3O2S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-methyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C20H27N3O2S/c1-21-12-14-22(15-13-21)19-8-10-23(11-9-19)26(24,25)20-7-6-17-4-2-3-5-18(17)16-20/h2-7,16,19H,8-15H2,1H3 |
Clé InChI |
AYPAXEYLSMXMBE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
![{2-bromo-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B10884960.png)

![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)

![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

